molecular formula C12H8N2O3 B1480925 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile CAS No. 2098111-94-3

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile

Cat. No. B1480925
CAS RN: 2098111-94-3
M. Wt: 228.2 g/mol
InChI Key: SZCAJGWNMQEPII-UHFFFAOYSA-N
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Description

The compound “5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring attached to an oxazole ring at the 5-position, with a carbonitrile group at the 2-position of the oxazole .

Scientific Research Applications

Synthesis and Biological Activities

A significant area of research involving 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile and related compounds focuses on their synthesis for potential applications in medicinal chemistry. These compounds have been synthesized and evaluated for various biological activities, including antioxidant, antimicrobial, and potential therapeutic effects for conditions such as Alzheimer's disease.

  • Antioxidant and Antimicrobial Activities : Compounds related to this compound have been synthesized and tested for their antioxidant and antimicrobial properties. These studies aim to develop new therapeutic agents that could help in treating infections and oxidative stress-related conditions (Bassyouni et al., 2012).

  • Alzheimer's Disease Therapy : There's research into compounds like 5-Amino-6,7,8,9-Tetrahydrobenzo[b][1,8]Naphthyridin-2(1H)-One, which show moderate but selective inhibition of human acetylcholinesterase, a target for Alzheimer's disease therapy. These studies highlight the potential of such compounds in developing treatments for neurodegenerative diseases (Balmori et al., 2017).

Chemical Synthesis Techniques

Research into this compound also extends to the development of novel chemical synthesis techniques, highlighting the compound's role in advancing organic synthesis methodologies.

  • Microwave-Mediated Synthesis : Techniques such as microwave-mediated synthesis have been applied to create libraries of oxazole derivatives, showcasing innovative approaches to chemical synthesis that can improve efficiency and yield. This method demonstrates the compound's versatility and potential in drug discovery and development processes (Spencer et al., 2012).

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c13-6-12-14-7-11(17-12)8-1-2-9-10(5-8)16-4-3-15-9/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCAJGWNMQEPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CN=C(O3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile
Reactant of Route 2
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5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile
Reactant of Route 3
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5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile
Reactant of Route 4
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile
Reactant of Route 5
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile
Reactant of Route 6
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile

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